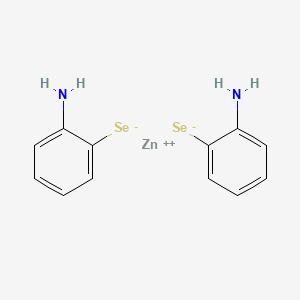
Bis(2-aminobenzeneselenolato-N,Se)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminobenzeneselenolato-N,Se)zinc is a coordination compound with the molecular formula C12H12N2Se2Zn.
Chemical Reactions Analysis
Bis(2-aminobenzeneselenolato-N,Se)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different selenium-containing products.
Reduction: Reduction reactions can also occur, often resulting in the formation of zinc and selenium-based products.
Substitution: The compound can participate in substitution reactions where the amino or selenol groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-aminobenzeneselenolato-N,Se)zinc has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism by which Bis(2-aminobenzeneselenolato-N,Se)zinc exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity. The exact molecular targets and pathways involved are still under investigation, but its selenium content plays a crucial role in its biological activity .
Comparison with Similar Compounds
Bis(2-aminobenzeneselenolato-N,Se)zinc can be compared with other similar compounds, such as:
- Bis(2-aminobenzeneselenolato-N,Se)copper
- Bis(2-aminobenzeneselenolato-N,Se)nickel
These compounds share similar structures but differ in their metal centers, leading to variations in their chemical properties and applications. This compound is unique due to its specific interactions and reactivity associated with zinc .
Properties
CAS No. |
15615-72-2 |
|---|---|
Molecular Formula |
C12H12N2Se2Zn |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
zinc;2-aminobenzeneselenolate |
InChI |
InChI=1S/2C6H7NSe.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI Key |
BGMNYEZXBQQSKU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N)[Se-].C1=CC=C(C(=C1)N)[Se-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


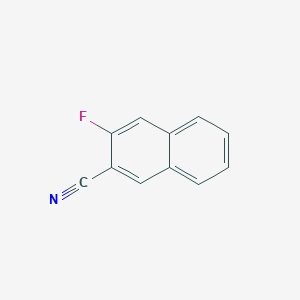

![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)
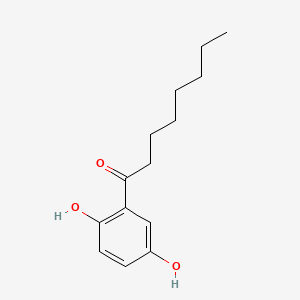
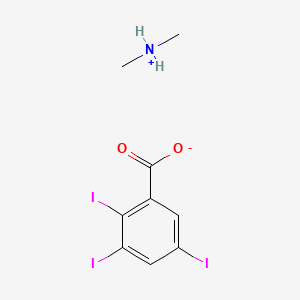
![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


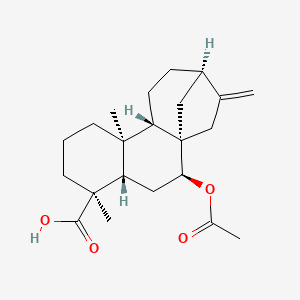
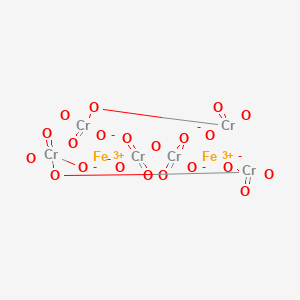
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
